Ethyl 3-iodo-4-methoxybenzoate

Overview

Description

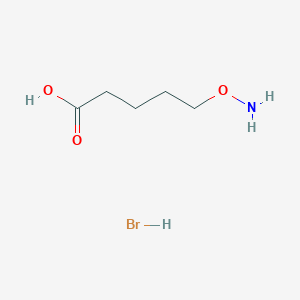

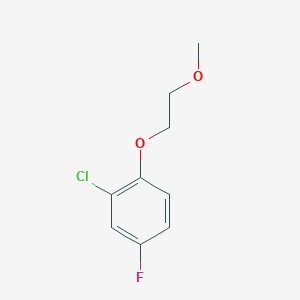

Ethyl 3-iodo-4-methoxybenzoate is a chemical compound with the molecular formula C10H11IO3 . It is used in research and development .

Molecular Structure Analysis

The molecular structure of Ethyl 3-iodo-4-methoxybenzoate consists of 10 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The exact structure can be viewed using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Physical And Chemical Properties Analysis

Ethyl 3-iodo-4-methoxybenzoate has a molecular weight of 306.10 . It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.8, indicating its lipophilicity . It is soluble with a solubility of 0.0904 mg/ml .Scientific Research Applications

Cross-Coupling Reactions:

- Ethyl 3-iodo-4-methoxybenzoate is used in Suzuki cross-coupling reactions with sterically hindered arylboronic esters. This process is optimized to obtain biaryls in good yield, using anhydrous benzene at reflux and sodium phenoxide in the presence of palladium catalysts (Chaumeil, Signorella, & Drian, 2000).

Synthesis of Anacardic Acids:

- This compound plays a role in the synthesis of anacardic acids, which are isolated from plants of the Anacardiaceae. It involves conversion to ethyl 6-(7-formylheptyl)-2-methoxybenzoate through iodide after protection of the phenolic hydroxyl group (Satoh et al., 2001).

Synthesis of Oxadiazolines Compounds:

- The compound is used in the synthesis of oxadiazolines, where it reacts with various aldehydes to produce corresponding hydrazones. These are then cyclodehydrated to afford oxadiazolines, structures confirmed by IR spectroscopy (Jun, 2011).

Intermediate in Pharmaceutical Synthesis:

- Ethyl 3-iodo-4-methoxybenzoate serves as an intermediate in the synthesis of pharmaceutical compounds. An example is its role in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride (Wang Yu, 2008).

Antimicrobial and Antioxidant Studies:

- Derivatives of Ethyl 3-iodo-4-methoxybenzoate have been synthesized and screened for antimicrobial and antioxidant activities. Some compounds have shown excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Polymerization Studies:

- Bis(4-methoxybenzoyl)diethylgermane, a derivative, is used in the photopolymerization of vinylcyclopropanes. It exhibits significantly higher photopolymerization reactivity compared to conventional systems (Catel et al., 2016).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound’s ability to undergo reactions at the benzylic position suggests that it may interact with biochemical pathways involving benzylic compounds .

Pharmacokinetics

Ethyl 3-iodo-4-methoxybenzoate has high gastrointestinal absorption, indicating that it can be effectively absorbed when administered orally . It is also BBB permeant, meaning it can cross the blood-brain barrier . It is an inhibitor of CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism . The compound has a Log Kp (skin permeation) of -6.21 cm/s, indicating low skin permeability .

properties

IUPAC Name |

ethyl 3-iodo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMDVSAUEUENFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620177 | |

| Record name | Ethyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-iodo-4-methoxybenzoate | |

CAS RN |

207115-38-6 | |

| Record name | Ethyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1612678.png)

![2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612684.png)

![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)